N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide is an organic compound that features a benzamide core substituted with a cyanomethyl group, a fluoro group, a hydroxy group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-hydroxybenzoic acid.
Amide Formation: The carboxylic acid group of 2-fluoro-4-hydroxybenzoic acid is converted to an amide by reacting with cyanomethylamine and prop-2-yn-1-ylamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-fluoro-4-oxo-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide.
Reduction: Formation of N-(aminomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to natural substrates. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups enable it to act as a cross-linking agent or a precursor to other functionalized materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl and prop-2-yn-1-yl groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluoro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-fluoro-4-hydroxybenzamide: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and binding properties.
N-(cyanomethyl)-4-hydroxy-N-(prop-2-yn-1-yl)benzamide: Lacks the fluoro group, which may influence its electronic properties and interactions.
N-(cyanomethyl)-2-fluoro-N-(prop-2-yn-1-yl)benzamide: Lacks the hydroxy group, which may alter its solubility and hydrogen bonding capabilities.
Uniqueness
N-(cyanomethyl)-2-fluoro-4-hydroxy-N-(prop-2-yn-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (fluoro, nitrile) and electron-donating (hydroxy, prop-2-yn-1-yl) groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-fluoro-4-hydroxy-N-prop-2-ynylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-2-6-15(7-5-14)12(17)10-4-3-9(16)8-11(10)13/h1,3-4,8,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMBYJJLMUJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=C(C=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.